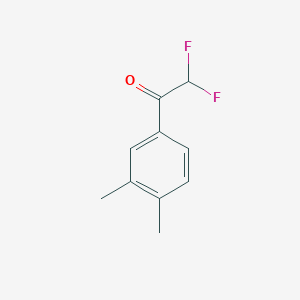

1-(3,4-Dimethylphenyl)-2,2-difluoroethanone

CAS No.:

Cat. No.: VC13523314

Molecular Formula: C10H10F2O

Molecular Weight: 184.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10F2O |

|---|---|

| Molecular Weight | 184.18 g/mol |

| IUPAC Name | 1-(3,4-dimethylphenyl)-2,2-difluoroethanone |

| Standard InChI | InChI=1S/C10H10F2O/c1-6-3-4-8(5-7(6)2)9(13)10(11)12/h3-5,10H,1-2H3 |

| Standard InChI Key | PCGAEMKEFNCVQU-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C(=O)C(F)F)C |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)C(F)F)C |

Introduction

Synthesis

Several synthetic routes are available for producing 1-(3,4-Dimethylphenyl)-2,2-difluoroethanone. These methods typically involve:

-

Fluorination Reactions: Introduction of fluorine atoms into the ethanone backbone using reagents such as diethylaminosulfur trifluoride (DAST).

-

Aromatic Substitution: Coupling of the difluoroethanone moiety with a 3,4-dimethylphenyl precursor under Friedel-Crafts acylation conditions.

-

Catalytic Processes: Use of Lewis acids like aluminum chloride to facilitate bond formation .

These methods ensure high yields and purity, making the compound suitable for both research and industrial applications.

Medicinal Chemistry

1-(3,4-Dimethylphenyl)-2,2-difluoroethanone serves as a precursor for designing bioactive molecules. Its unique structure allows it to interact with specific biological targets:

-

The difluoro group enhances binding affinity to enzymes or receptors.

-

Preliminary studies suggest potential applications in drug development for anticancer or antimicrobial agents.

Organic Synthesis

This compound is a versatile building block for:

-

Synthesizing more complex aromatic ketones.

-

Modifying structures to improve pharmacokinetic properties or reactivity .

Material Science

Its stability and reactivity make it suitable for developing advanced materials with tailored properties.

Structural Comparison with Related Compounds

| Compound Name | Key Difference | Impact on Properties |

|---|---|---|

| 1-(3-Methylphenyl)-2,2-difluoroethanone | Single methyl group instead of dimethyl | Reduced steric hindrance |

| 1-(4-Methylphenyl)-2,2-difluoroethanone | Methyl group at a different position | Alters electronic distribution |

| 1-(3,5-Dimethylphenyl)-2,2-difluoroethanone | Different dimethyl substitution pattern | Variation in steric and electronic effects |

These comparisons highlight how structural modifications influence reactivity and biological activity.

Research Directions

Further studies are necessary to fully explore the therapeutic potential of this compound:

-

Investigating its mechanism of interaction with biological targets.

-

Optimizing derivatives for specific pharmacological activities.

-

Exploring its role in catalysis or material science applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume